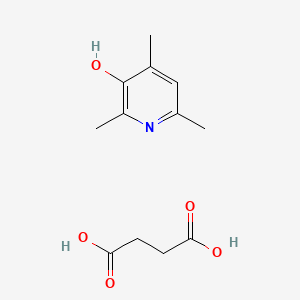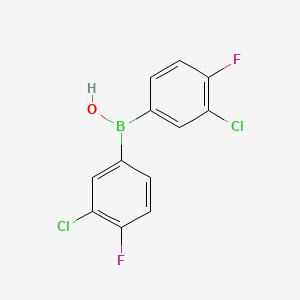![molecular formula C9H10Br2O2S B12598105 [1-Bromo-2-(bromomethanesulfonyl)ethyl]benzene CAS No. 648428-37-9](/img/structure/B12598105.png)
[1-Bromo-2-(bromomethanesulfonyl)ethyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-Bromo-2-(bromomethanesulfonyl)ethyl]benzene: is an organic compound that features a benzene ring substituted with a bromoethyl group and a bromomethanesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The bromination can be carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The subsequent introduction of the bromomethanesulfonyl group can be achieved through a sulfonation reaction using bromomethanesulfonyl chloride under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and recrystallization would be essential to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: [1-Bromo-2-(bromomethanesulfonyl)ethyl]benzene can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, amines; typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate, chromium trioxide; usually performed in acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride, sodium borohydride; conducted in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution Products: Depending on the nucleophile, products can include ethers, nitriles, and amines.
Oxidation Products: Sulfonic acids and related derivatives.
Reduction Products: Alcohols and alkanes.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which [1-Bromo-2-(bromomethanesulfonyl)ethyl]benzene exerts its effects involves its ability to participate in various chemical reactions. The bromine atoms act as leaving groups in substitution reactions, facilitating the formation of new bonds with nucleophiles. The sulfonyl group can engage in electrophilic aromatic substitution, allowing for further functionalization of the benzene ring .
Vergleich Mit ähnlichen Verbindungen
Bromobenzene: A simpler compound with a single bromine substituent on the benzene ring.
1-Bromo-2-ethylbenzene: Similar structure but lacks the bromomethanesulfonyl group.
2-Bromo-1-ethylbenzene: Another isomer with the bromine and ethyl groups in different positions.
Uniqueness:
Functional Groups: The presence of both bromo and bromomethanesulfonyl groups makes [1-Bromo-2-(bromomethanesulfonyl)ethyl]benzene more versatile in chemical reactions compared to its simpler counterparts.
Reactivity: The combination of these functional groups allows for a wider range of chemical transformations, making it a valuable compound in synthetic chemistry and materials science.
Eigenschaften
CAS-Nummer |
648428-37-9 |
|---|---|
Molekularformel |
C9H10Br2O2S |
Molekulargewicht |
342.05 g/mol |
IUPAC-Name |
[1-bromo-2-(bromomethylsulfonyl)ethyl]benzene |
InChI |
InChI=1S/C9H10Br2O2S/c10-7-14(12,13)6-9(11)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI-Schlüssel |
FDRPRORKAVNGAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CS(=O)(=O)CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea](/img/structure/B12598033.png)
![Urea, N-methyl-N'-phenyl-N-[4-(1H-pyrrol-3-yloxy)phenyl]-](/img/structure/B12598042.png)
![2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12598050.png)
![Benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester](/img/structure/B12598062.png)

![2-({1-[2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-diisopropylacetamide](/img/structure/B12598076.png)
![1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)-1,4-diazepane](/img/structure/B12598084.png)

![6-(1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B12598100.png)

![tert-Butyl{[(11R)-henicosa-6,9-diyn-11-yl]oxy}dimethylsilane](/img/structure/B12598116.png)
![Acetonitrile,[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12598118.png)

![Quinoxaline, 2-(3-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12598132.png)
